

"physicochemical properties of 5-Hydroxy-1H-pyrazole-3-carboxylic acid"

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Compound Name: 5-Hydroxy-1H-pyrazole-3-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Hydroxy-1H-pyrazole-3-carboxylic Acid**

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by:
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Executive Summary

5-Hydroxy-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to a nuanced and often challenging set of physicochemical properties, dominated by complex tautomeric equilibria. This guide provides an in-depth analysis of these properties, moving beyond simple data recitation to explain the underlying chemical principles and their practical implications for research and development. We will explore the critical interplay between its structural forms, the resulting impact on key parameters like pKa, lipophilicity, and solubility, and the experimental methodologies required for accurate characterization. This document is structured to serve as a practical, authoritative resource for scientists working with this versatile molecule, offering both foundational knowledge and field-proven experimental insights.

Introduction and Strategic Importance Chemical Identity

- Systematic Name: **5-Hydroxy-1H-pyrazole-3-carboxylic acid**

- CAS Number: 89603-60-1[1]
- Molecular Formula: C₄H₄N₂O₃
- Molecular Weight: 128.09 g/mol

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- Structure:

Significance in Research and Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Derivatives of the pyrazole core have demonstrated a vast range of biological activities, including acting as COX-2 inhibitors, cannabinoid receptor blockers, and anti-HIV agents.[2] **5-Hydroxy-1H-pyrazole-3-carboxylic acid**, with its strategically placed hydroxyl and carboxylic acid groups, serves as a highly versatile starting material for synthesizing more complex molecules. These functional groups provide handles for chemical modification and are critical for forming interactions with biological targets, such as the zinc-binding group in carbonic anhydrase inhibitors.[3] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for successful drug design, formulation, and development.

The Core Physicochemical Challenge: Tautomerism

The single greatest challenge in characterizing **5-Hydroxy-1H-pyrazole-3-carboxylic acid** is its existence as a mixture of tautomers—isomers that readily interconvert. The observed bulk properties are a weighted average of the properties of the individual forms present in equilibrium. This equilibrium is highly sensitive to the molecule's environment.

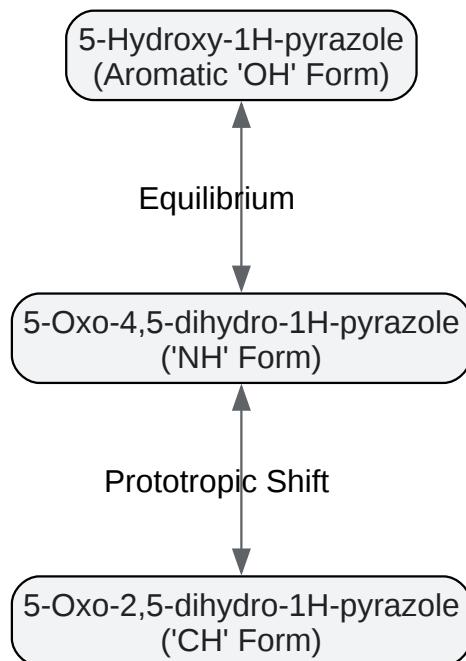
The Hydroxy-Oxo Equilibrium

This compound primarily exists in equilibrium between the 5-hydroxy-pyrazole form (the aromatic 'enol' form) and two 5-oxo-pyrazoline forms (the 'keto' forms). The position of the

proton on the pyrazole ring nitrogen further complicates this, leading to at least three distinct, low-energy tautomers.

Tautomeric Forms

The equilibrium between these forms dictates the molecule's overall properties.



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Caption: Key tautomeric forms of **5-Hydroxy-1H-pyrazole-3-carboxylic acid**.

Factors Influencing Tautomeric Preference

The predominant tautomer is dictated by a subtle balance of forces:

- Solvent: Polar, protic solvents like water or methanol can stabilize the more polar 'oxo' forms through hydrogen bonding. In contrast, nonpolar solvents may favor the 'hydroxy' form.

Studies on related pyrazolones show a significant solvent-dependent shift in the tautomeric population.[\[4\]](#)

- Physical State: In the solid state, crystal packing forces often select for a single tautomer. For example, the crystal structure of a closely related derivative, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, confirms that the 'hydroxy' form is present exclusively in the crystal lattice.[\[2\]](#)
- pH: The ionization state of the carboxylic acid and the pyrazole ring will influence the electron density and stability of the different tautomeric forms.

Quantitative Physicochemical Properties & Experimental Determination

Accurate measurement of physicochemical properties is essential for developing predictive models for absorption, distribution, metabolism, and excretion (ADME).

Summary of Physicochemical Data

The following table summarizes key properties. Data for the parent compound is limited; therefore, values from closely related analogs are provided for context and must be interpreted with caution.

Property	Experimental Value	Context / Analog Data	Significance in Drug Development
pKa	Not Determined	Carboxylic acids: ~2-5. Pyrazole NH: ~14. Hydroxy group: ~8-10.	Governs solubility, receptor binding, and membrane passage.
LogP / LogD	Not Determined	Highly polar structure suggests a low LogP value (likely < 0).	Predicts lipophilicity, membrane permeability, and metabolic stability.
Aqueous Solubility	Not Determined	Expected to be low in pure water but will increase significantly at pH > pKa of the carboxylic acid. The HCl salt of a similar compound shows enhanced water solubility. ^[5]	Crucial for oral bioavailability and formulation of intravenous solutions.
Melting Point	Not Determined	5-Methyl-1H-pyrazole-3-carboxylic acid: 241 °C. ^[6] 5-Acetyl-1H-pyrazole-3-carboxylic acid: 257-269 °C (decomp.). ^[7]	Indicates crystal lattice stability, purity, and solid-form challenges.

Acidity (pKa) - Experimental Protocol

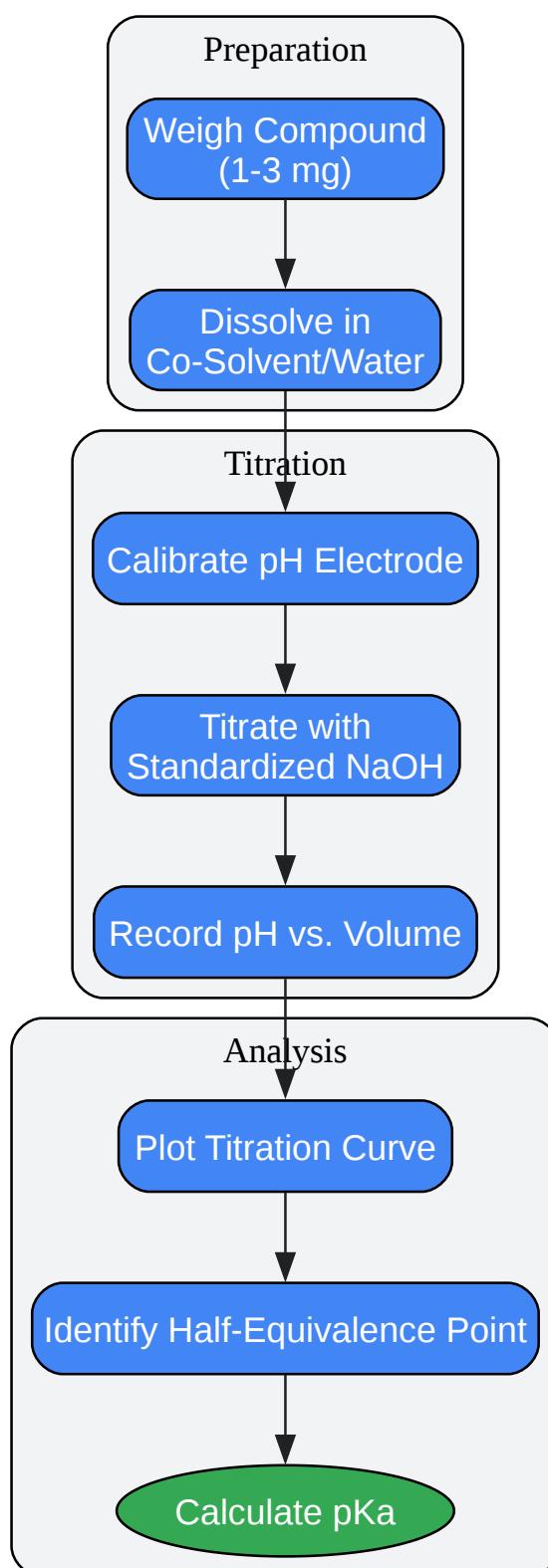
Expertise & Experience: The pKa dictates the charge state of a molecule at a given pH. For this compound, with multiple ionizable centers (a strong acid in the carboxyl group, a very weak acid in the pyrazole N-H, and another acidic enolic proton), pKa determination is non-trivial but critical. A change in pH can dramatically alter solubility and biological interactions.

Potentiometric titration is the gold standard for this measurement.

Protocol: pKa Determination by Potentiometric Titration

- Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the anticipated low aqueous solubility at acidic pH.
- Titration Setup: Use a calibrated pH electrode and a micro-burette. The titration vessel should be jacketed to maintain a constant temperature (e.g., 25 °C).
- Acidic Titration: Add a standardized HCl solution to the sample to ensure all ionizable groups are fully protonated, and begin titration by adding small, precise aliquots of a standardized, carbonate-free NaOH solution.
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve corresponding to the carboxylic acid dissociation. Specialized software is used to calculate the pKa values by fitting the titration curve.

Trustworthiness: The protocol is self-validating. The resulting titration curve's shape provides an internal check on the process. A sharp inflection point at the equivalence point confirms a clean titration of the carboxylic acid.



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Caption: Workflow for experimental pKa determination by potentiometric titration.

Lipophilicity (LogP) - Experimental Protocol

Expertise & Experience: LogP (the partition coefficient between octanol and water) is a fundamental measure of a drug's lipophilicity, which influences its ability to cross cell membranes. The classic shake-flask method, though labor-intensive, remains the most reliable technique.

Protocol: LogP Determination by Shake-Flask Method (OECD 107)

- **Phase Preparation:** Prepare mutually saturated n-octanol and water (or a suitable buffer, like PBS at pH 7.4, for LogD measurement).
- **Sample Preparation:** Prepare a stock solution of the compound in the aqueous phase at a known concentration.
- **Partitioning:** Combine a precise volume of the aqueous stock solution with a precise volume of the saturated n-octanol in a suitable vessel.
- **Equilibration:** Agitate the vessel at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vessel to ensure complete separation of the aqueous and octanol phases.
- **Quantification:** Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a validated analytical method (e.g., HPLC-UV).
- **Calculation:** The concentration in the octanol phase is determined by mass balance. LogP is calculated as: $\text{Log}_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$.

Trustworthiness: This method's reliability comes from direct measurement. Running the experiment in triplicate and ensuring mass balance (initial amount equals the sum of amounts in both phases) validates the results.

Spectroscopic and Structural Profile

Spectroscopy provides a fingerprint of the molecule and is the primary tool for assessing the tautomeric state in solution and solid form.

- ¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the pyrazole C4-H, the carboxylic acid proton (COOH), the pyrazole N-H, and the enolic O-H. The latter three are typically broad and exchangeable with D₂O. For the related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the key signals confirming the hydroxy tautomer were a pyrazole C4-H at 5.98 ppm and a very deshielded hydroxyl proton at 12.16 ppm.[2]
- FTIR: Infrared spectroscopy is highly sensitive to the functional groups present. Key expected vibrations include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), another O-H stretch from the pyrazole hydroxyl (~3200 cm⁻¹), and a strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).[2] The presence or absence of a ketone C=O stretch (~1650-1680 cm⁻¹) can provide strong evidence for or against the oxo-tautomer.
- X-Ray Crystallography: This is the only definitive method to determine the structure in the solid state. It reveals not only which tautomer is present but also the intricate network of intermolecular interactions, such as hydrogen bonding, which dictates properties like melting point and solubility.[2]

Conclusion

5-Hydroxy-1H-pyrazole-3-carboxylic acid is a molecule of significant synthetic potential, whose physicochemical properties are governed by a delicate and fascinating tautomeric balance. A thorough understanding and experimental characterization of its pKa, lipophilicity, and solubility—all within the context of its tautomeric behavior—are paramount for its successful application in drug discovery and materials science. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize this compound and unlock its full potential. Future work should focus on obtaining definitive experimental data for the parent compound and exploring formulation strategies like co-crystallization to modulate its solid-state properties.

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